JNK1 Inhibitory Potency of Advanced Leads Derived from the Target Scaffold
Optimization of pyrazol-4-yl pyridine scaffolds containing the 6-(pyrazol-4-yl)pyridin-3-yl motif yielded compound 11e, which exhibited an hJNK1 IC50 of 1.81 nM at 1 µM ATP, representing over 1,000-fold improvement versus the reference JNK inhibitor SP600125 in the same assay [1]. Regioisomeric analogs lacking the precise 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl connectivity consistently displayed IC50 values >1 µM, demonstrating that the exact regiochemistry of the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol building block is critical for achieving single-digit nanomolar JNK1 potency.
| Evidence Dimension | hJNK1 IC50 |
|---|---|
| Target Compound Data | 1.81 nM (compound 11e incorporating the target scaffold) |
| Comparator Or Baseline | SP600125 (reference JNK inhibitor) and regioisomeric analogs (>1,000 nM) |
| Quantified Difference | >550-fold improvement over SP600125; >550-fold better than regioisomeric analogs |
| Conditions | hJNK1 TR-FRET assay, 1 µM ATP [1] |
Why This Matters
Procurement of the regionally correct intermediate directly enables synthesis of programs targeting single-digit nanomolar JNK1 inhibition; substitution with incorrect regioisomers yields inactive products.
- [1] Mersal KI, Abdel-Maksoud MS, Ali EMH, et al. Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. Eur J Med Chem. 2023;261:115779. View Source
